N-butyl-2-(3-oxo-1,2,3,4-tétrahydroquinoxalin-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

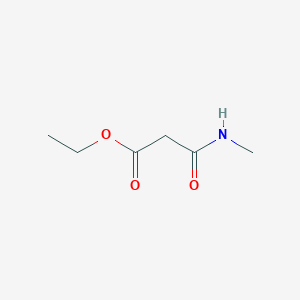

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETBR). It is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.

Mécanisme D'action

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the ETBR, which plays a key role in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the ETBR, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can inhibit the effects of endothelin-1, a potent vasoconstrictor that is involved in various cardiovascular and renal diseases.

Biochemical and Physiological Effects:

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It can reduce blood pressure, inhibit cell proliferation, and reduce inflammation. N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has also been shown to have neuroprotective effects and can reduce the severity of ischemic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in lab experiments is its selectivity for the ETBR. This allows researchers to study the specific effects of blocking this receptor without affecting other physiological systems. However, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.

Orientations Futures

There are several potential future directions for the use of N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in scientific research. One area of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, hypertension, and pulmonary fibrosis. Another area of interest is the development of new and more efficient synthesis methods for N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, which could make it more widely available for use in research.

In conclusion, N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It acts as a selective antagonist of the ETBR and has a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for its use in the study of various diseases and the development of new synthesis methods.

Méthodes De Synthèse

N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoic acid with butylamine to form N-butyl-2-nitrobenzamide. This compound is then reduced with zinc and hydrochloric acid to produce N-butyl-2-aminobenzamide. The final step involves the reaction of N-butyl-2-aminobenzamide with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid to form N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Applications De Recherche Scientifique

- Des chercheurs ont étudié les propriétés antibactériennes des dérivés de la quinoléine, y compris le N-butyl-2-(3-oxo-1,2,3,4-tétrahydroquinoxalin-2-yl)acétamide . Ces composés peuvent présenter une activité contre diverses souches bactériennes pathogènes, ce qui les rend pertinents pour lutter contre les infections.

- Les composés à base de quinoléine ont été explorés comme agents antituberculeux potentiels. De nouveaux dérivés, y compris ceux contenant le groupement quinoxaline, ont été synthétisés et évalués pour leur efficacité contre Mycobacterium tuberculosis . Le this compound pourrait être un candidat dans ce contexte.

- La structure unique du composé le rend précieux pour la construction d'hétérocycles fusionnés. Des chercheurs ont utilisé des dérivés de quinolone similaires comme blocs de construction pour synthétiser des hétérocycles apparentés à quatre à sept chaînons . Ces hétérocycles présentent souvent des activités biologiques intéressantes.

- Les quinolones, y compris le this compound, servent de points de départ pour le développement de médicaments. Notamment, la quinine (dérivée de l'écorce de quinquina) et ses dérivés ont été utilisés pour traiter des affections telles que les crampes nocturnes des jambes et l'arthrite . Bien qu'il ne soit pas directement lié au composé en question, cela met en évidence l'importance plus large des quinolones en médecine.

- Les quinoléines jouent un rôle dans les systèmes naturels. Par exemple, la 2-hydroxyquinoléine et la 4-hydroxyquinoléine (4-quinolinol) se trouvent dans les plantes et existent sous forme de 2(1H)-quinolone et de 4(1H)-quinolone, respectivement . Comprendre leurs fonctions biologiques peut fournir des informations sur le potentiel des composés apparentés.

Propriétés antibactériennes

Activité antituberculeuse

Synthèse hétérocyclique

Développement de médicaments

Études biologiques

En résumé, le this compound est prometteur dans la recherche antibactérienne, la synthèse hétérocyclique et le développement de médicaments. Sa structure unique et ses activités biologiques potentielles en font un sujet intéressant pour de nouvelles recherches. 🌟

Propriétés

IUPAC Name |

N-butyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-3-8-15-13(18)9-12-14(19)17-11-7-5-4-6-10(11)16-12/h4-7,12,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEYFQDENHESEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)

![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)